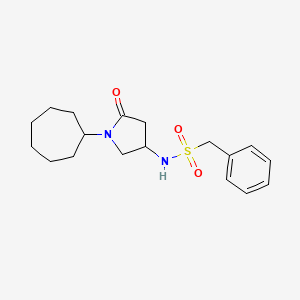![molecular formula C15H10BrN3O3S B6001456 2-(3-bromophenyl)-5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B6001456.png)
2-(3-bromophenyl)-5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-bromophenyl)-5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazole is a chemical compound that has garnered significant attention in the scientific research community due to its unique properties. This compound has been studied for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
作用机制
The mechanism of action of 2-(3-bromophenyl)-5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazole varies depending on the specific application. In anti-cancer research, this compound induces apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential. In biochemistry, this compound modifies the properties of specific amino acid residues, leading to changes in protein function. In pharmacology, this compound can be used as a drug delivery system by conjugating it to other molecules, allowing for targeted delivery of drugs to specific cells or tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific application. In anti-cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In biochemistry, this compound can modify the properties of specific amino acid residues, leading to changes in protein function. In pharmacology, this compound can be used as a drug delivery system to target specific cells or tissues.
实验室实验的优点和局限性
One advantage of using 2-(3-bromophenyl)-5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazole in lab experiments is its unique properties. This compound can be used in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. Another advantage is its ability to modify the properties of specific amino acid residues, allowing researchers to study the effects of these modifications on protein function. However, one limitation of using this compound is its toxicity. This compound can be toxic to cells at high concentrations, making it difficult to use in certain experiments.
未来方向
There are several future directions for research involving 2-(3-bromophenyl)-5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazole. One direction is to continue investigating its potential as an anti-cancer agent. Studies could focus on optimizing its structure to improve its efficacy and reduce its toxicity. Another direction is to further explore its use as a probe in biochemistry. Researchers could study its interactions with specific amino acid residues to gain a better understanding of protein function. Finally, researchers could continue to explore its potential as a drug delivery system, focusing on its ability to target specific cells or tissues.
合成方法
The synthesis of 2-(3-bromophenyl)-5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazole involves the reaction of 3-bromoaniline, 4-nitrobenzyl chloride, and thiosemicarbazide in the presence of a base. The reaction proceeds through a series of steps, including nucleophilic substitution, cyclization, and oxidation. The final product is a yellow crystalline solid that can be purified through recrystallization.
科学研究应用
2-(3-bromophenyl)-5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazole has been studied for its potential use in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its anti-cancer properties. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. In biochemistry, this compound has been used as a probe to study the structure and function of proteins. This compound can bind to specific amino acid residues and modify their properties, allowing researchers to study the effects of these modifications on protein function. In pharmacology, this compound has been studied for its potential use as a drug delivery system. This compound can be conjugated to other molecules, allowing for targeted delivery of drugs to specific cells or tissues.
属性
IUPAC Name |
2-(3-bromophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O3S/c16-12-3-1-2-11(8-12)14-17-18-15(22-14)23-9-10-4-6-13(7-5-10)19(20)21/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQZSNLPFPOLHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(O2)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(4-methyl-1H-imidazol-2-yl)ethyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6001373.png)
![4-(3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}propanoyl)morpholine](/img/structure/B6001381.png)
![2-(allylthio)-5-[4-(benzyloxy)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6001382.png)
![4-(benzyloxy)-1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B6001389.png)
![N-(4-ethoxyphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6001397.png)
![1-[(5-acetyl-3-thienyl)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6001404.png)
![3-chloro-N-(1,4-dioxan-2-ylmethyl)-N-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6001410.png)
![{1'-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B6001418.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-methyl-2-butenoyl)-2-piperidinecarboxamide](/img/structure/B6001426.png)
![1-{2-[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6001429.png)

![2-methoxy-N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide](/img/structure/B6001455.png)

![N-[2-(1-azepanyl)ethyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6001474.png)
